molecular formula C10H14N2 B1356947 (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine CAS No. 98074-64-7

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

Cat. No. B1356947
CAS RN: 98074-64-7
M. Wt: 162.23 g/mol
InChI Key: BEFSPYNDXHSFPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetralinyl hydrazine involves the reaction of tetralin (1,2,3,4-tetrahydronaphthalene) with hydrazine. The specific synthetic route and conditions may vary depending on the desired purity and yield. Researchers have explored different methods for its preparation, but detailed analytical data may not be readily available .


Molecular Structure Analysis

The molecular structure of tetralinyl hydrazine consists of a tetralin ring (a bicyclic aromatic system) with a hydrazine group attached. The hydrazine moiety contains a nitrogen-nitrogen (N-N) bond. The compound’s structure is crucial for understanding its reactivity and biological activity .

Scientific Research Applications

Synthesis and Characterization

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its derivatives have been the focal point of several studies emphasizing synthesis and characterization. For instance, researchers synthesized derivatives of this compound with the aim of investigating their biological activities. The derivatives were obtained by reacting the compound with other compounds containing N, O, and S, considered as nucleophiles, under varying conditions. These derivatives were then subjected to spectroscopic and physical analyses to confirm their structures (Kadhim et al., 2021). Similarly, another study explored the reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with different nucleophiles, leading to the creation of various compounds, some of which were evaluated as anticancer agents (Gouhar & Raafat, 2015).

Biological Activity

The potential biological activities of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives have been a significant research interest. For instance, a study synthesized pyrazole derivatives and C-nucleosides starting from this compound, discovering that some products showed potent antimicrobial activity (Rashad et al., 2005). Another research delved into synthesizing new compounds conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole, aiming to explore their anti-inflammatory and analgesic activities. These studies reveal that specific derivatives can induce significant analgesia and possess anti-inflammatory properties, highlighting their therapeutic potential (Hamdy & Kamel, 2012).

Sensor Applications

A unique application of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives is in sensor technology. A study synthesized an asymmetric hydrazide, which was employed for the naked-eye detection of fluoride ions in aqueous solutions. This application is particularly relevant in real-world scenarios, such as detecting fluoride in toothpaste solutions (Bhattacharyya et al., 2018).

Safety And Hazards

  • Safety Precautions : Handle with caution, use appropriate protective equipment, and follow safety guidelines .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSPYNDXHSFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578743
Record name (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

CAS RN

98074-64-7
Record name (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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